molecular formula C6H5FN2O2 B13309718 6-Fluoro-N-hydroxypyridine-2-carboxamide

6-Fluoro-N-hydroxypyridine-2-carboxamide

Cat. No.: B13309718
M. Wt: 156.11 g/mol
InChI Key: DDZUPRSBWBUKPR-UHFFFAOYSA-N
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Description

6-Fluoro-N-hydroxypyridine-2-carboxamide is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-N-hydroxypyridine-2-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the hydroxyl group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry, which allows for better control over reaction parameters and scalability. The use of flow reactors enables efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-N-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-N-hydroxypyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

    6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.

    6-Fluoro-2-pyridinecarboxamide: Used in medicinal chemistry for drug development.

    3-Fluoro-2-pyridinecarboxamide: Studied for its potential biological activities.

Uniqueness: 6-Fluoro-N-hydroxypyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

6-fluoro-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5FN2O2/c7-5-3-1-2-4(8-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

DDZUPRSBWBUKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)NO

Origin of Product

United States

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